

In-Depth Technical Guide: Co 102862 (V102862)

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Compound of Interest

Compound Name: Co 102862
Cat. No.: B1669277

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Introduction

Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs).^{[1][2]} Its chemical name is 4-(4-Fluorophenoxy)benzaldehyde semicarbazone.^{[1][2]} Initially identified for its anticonvulsant properties in various rodent models of epilepsy, the primary mechanism of action for **Co 102862** has been elucidated as the inhibition of voltage-gated sodium currents (INa).^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **Co 102862**.

Chemical Structure and Physicochemical Properties

Co 102862 is a semicarbazone derivative with the molecular formula C₁₄H₁₂FN₃O₂. The structure is characterized by a 4-fluorophenoxy group linked to a benzaldehyde semicarbazone moiety.

Table 1: Chemical and Physicochemical Properties of Co 102862

Property	Value	Source
IUPAC Name	2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide	N/A
Synonyms	Co 102862, V102862, 4-(4-Fluorophenoxy)benzaldehyde semicarbazone	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ FN ₃ O ₂	[3]
Molecular Weight	273.26 g/mol	[3]
CAS Number	181144-66-1	N/A
Appearance	Solid	
Melting Point	76-80 °C (for the precursor 4-(4-Fluorophenoxy)benzaldehyde)	
Solubility	Soluble in DMSO	[1]

Pharmacological Properties and Mechanism of Action

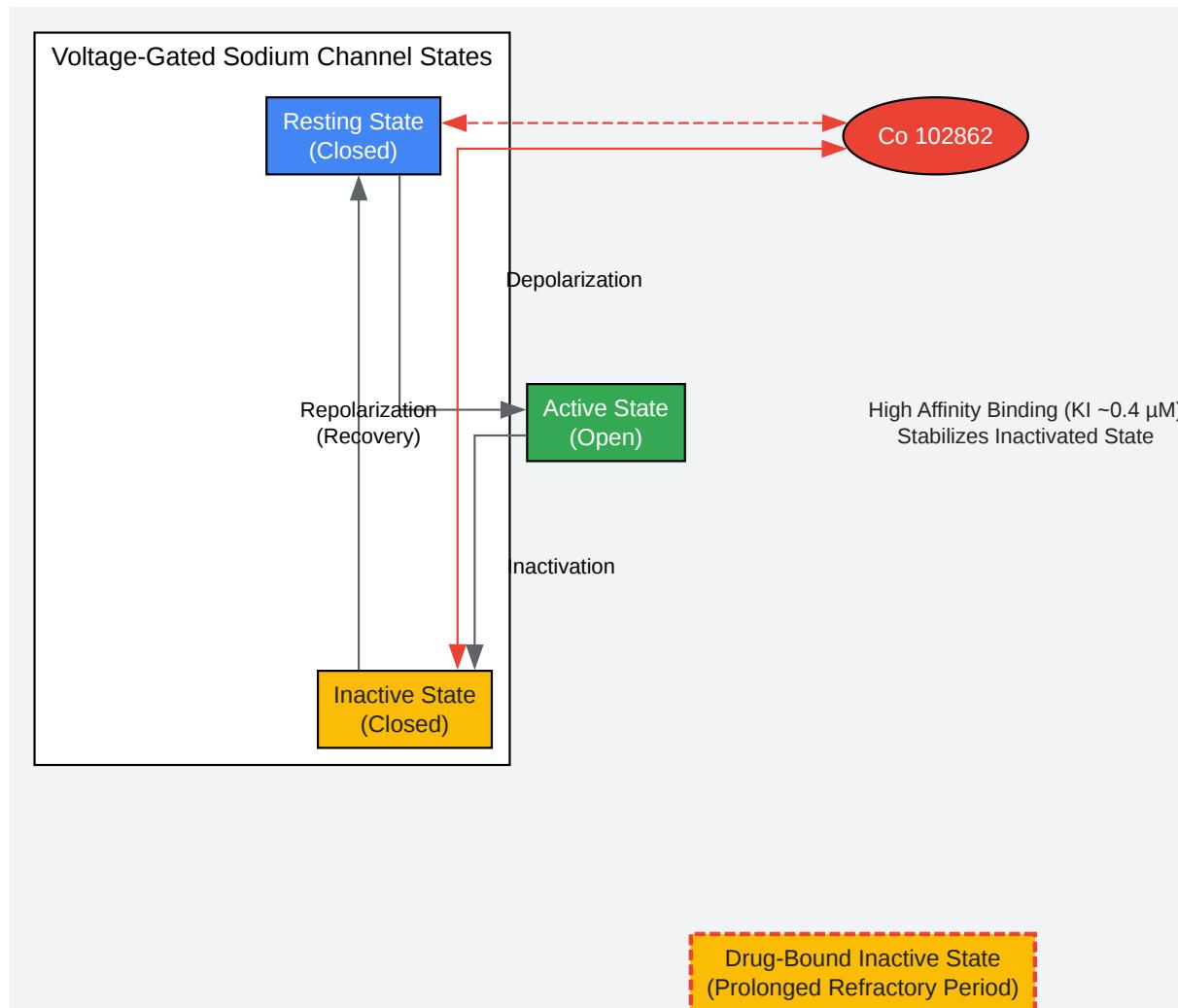
Co 102862 exhibits a potent inhibitory effect on voltage-gated sodium channels, with a pronounced state-dependent mechanism. This means it has a significantly higher affinity for the inactivated state of the channel compared to the resting state.[\[1\]](#)[\[2\]](#) This property is crucial for its therapeutic potential, as it allows for selective targeting of rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain, while sparing normally active neurons.

The primary target identified for **Co 102862** is the rat brain type IIA Na⁺ (rNav1.2) channel, which is a major sodium channel alpha subunit in rat hippocampal neurons.[\[2\]](#) The binding of **Co 102862** to the inactivated state of the channel is a relatively slow process.[\[1\]](#)[\[2\]](#) This interaction leads to a hyperpolarizing shift in the steady-state inactivation curve and significantly slows the recovery of the channel from inactivation.[\[1\]](#)[\[2\]](#)

Table 2: Pharmacological Data for Co 102862

Parameter	Cell Type	Channel Subtype	Value	Reference
KI (inactivated state)	Rat Hippocampal Neurons	Native VGSCs	~0.6 μ M	[2]
KR (resting state)	Rat Hippocampal Neurons	Native VGSCs	>15 μ M	[2]
KI (inactivated state)	HEK-293 Cells	rNav1.2	~0.4 μ M	[1][2]
KR (resting state)	HEK-293 Cells	rNav1.2	~30 μ M	[1][2]
Binding Rate (k+)	HEK-293 Cells	rNav1.2	~1.7 μ M ⁻¹ s ⁻¹	[1][2]

Signaling Pathway Diagram



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Caption: Mechanism of state-dependent blockade of VGSCs by **Co 102862**.

Experimental Protocols

The primary experimental technique used to characterize the mechanism of action of **Co 102862** is the whole-cell patch-clamp technique.^[2] This method allows for the direct measurement of ion currents across the cell membrane of a single neuron or a cell expressing a specific ion channel subtype.

Whole-Cell Patch-Clamp Protocol for Characterizing Co 102862 Effects on rNav1.2 Channels

This protocol is based on the methodology described by Ilyin et al. (2005) for studying the effects of V102862 on human embryonic kidney-293 (HEK-293) cells stably expressing rat brain type IIA Na⁺ (rNav1.2) channels.[\[2\]](#)

1. Cell Culture and Preparation:

- HEK-293 cells stably expressing rNav1.2 channels are cultured under standard conditions.
- For recording, cells are acutely dissociated and plated on glass coverslips.

2. Solutions and Reagents:

- External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
- **Co 102862** Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

3. Electrophysiological Recording:

- Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
- Patch pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.
- Cells are voltage-clamped at a holding potential of -80 mV.
- Sodium currents (I_{Na}) are typically elicited by depolarizing voltage steps.

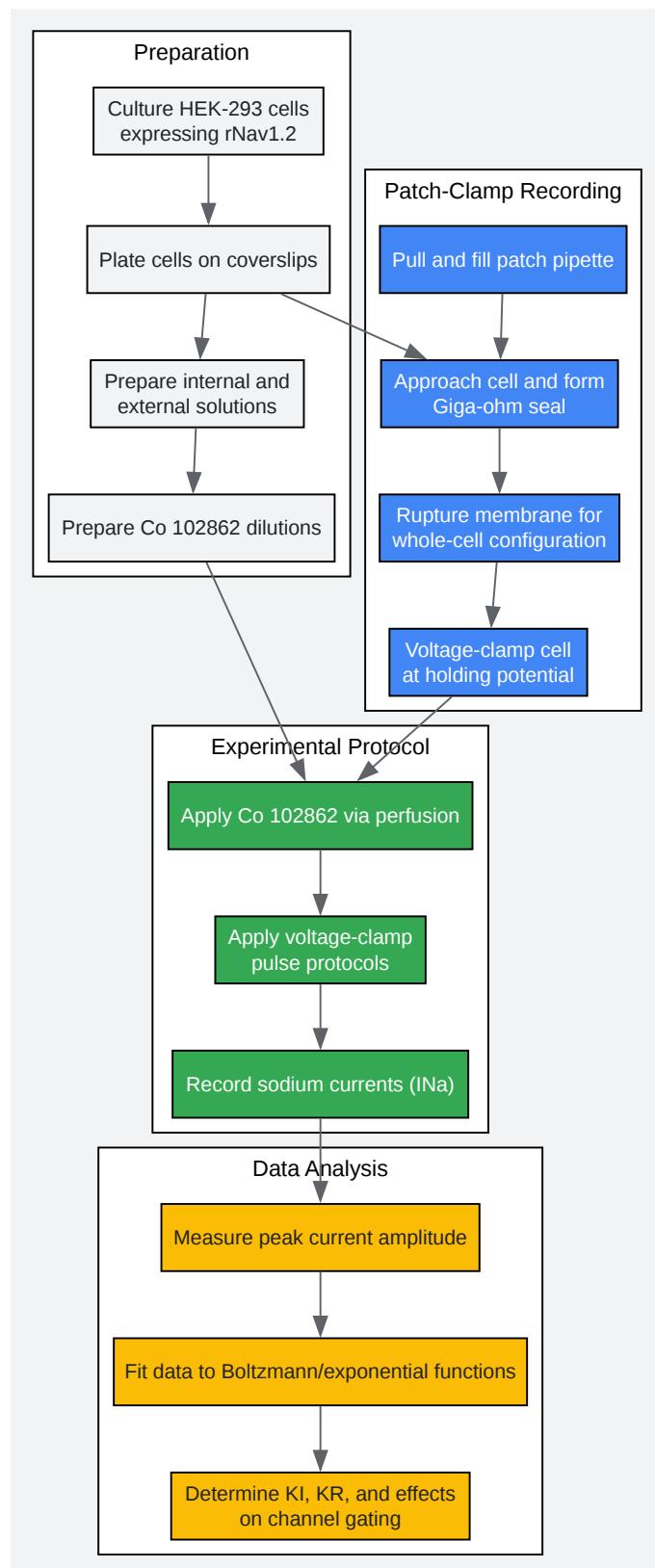
4. Experimental Paradigms:

- Tonic Block Assessment: I_{Na} is elicited by brief depolarizing pulses from a hyperpolarized holding potential (e.g., -120 mV) to assess the effect on resting channels.
- Use-Dependent (Phasic) Block Assessment: A train of depolarizing pulses is applied to induce channel cycling through active and inactive states, allowing for the measurement of block accumulation.
- Steady-State Inactivation Protocol: A series of conditioning prepulses to various potentials are applied before a test pulse to determine the voltage-dependence of channel availability. This is performed in the absence and presence of **Co 102862** to observe any shifts in the inactivation curve.
- Recovery from Inactivation Protocol: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse. This measures the time course of recovery from inactivation.

5. Data Analysis:

- Current amplitudes are measured and analyzed to determine the degree of block.
- Data from the steady-state inactivation and recovery from inactivation protocols are fitted with appropriate equations (e.g., Boltzmann and exponential functions) to quantify the effects of **Co 102862** on channel gating properties.

Experimental Workflow Diagram



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Caption: Workflow for whole-cell patch-clamp analysis of **Co 102862**.

Conclusion

Co 102862 is a valuable research tool for studying the structure and function of voltage-gated sodium channels. Its state-dependent blocking mechanism, with high affinity for the inactivated state, makes it a lead compound for the development of novel therapeutics for channelopathies such as epilepsy and chronic pain. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties of **Co 102862** and similar compounds.

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